molecular formula C20H17ClN4O3S2 B2963812 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide CAS No. 921880-43-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide

Cat. No.: B2963812
CAS No.: 921880-43-5
M. Wt: 460.95
InChI Key: RRWXGLKPZUIYKL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as sulfonamides . Sulfonamides are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized and characterized using techniques such as FTIR and NMR .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as single-crystal X-ray diffraction . The frontier molecular orbitals HOMO and LUMO are often computed to understand the chemical reactivity and kinetic stability of the molecular compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with target enzymes, evaluated through docking studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Sulfonamides have been recognized for their effectiveness as antimicrobial and antiproliferative agents. A study by (Shimaa M. Abd El-Gilil, 2019) detailed the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their cytotoxic activity against various human cell lines, including lung and liver carcinomas. These derivatives exhibited significant biological activity, suggesting the potential utility of similar sulfonamide compounds in cancer research and treatment.

Antiviral Activity

The antiviral properties of sulfonamide derivatives were also documented. (Zhuo Chen et al., 2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their activity against the tobacco mosaic virus, highlighting the antiviral potential of sulfonamide-based compounds.

Antibacterial Evaluation

Further research into sulfonamide derivatives for antibacterial applications was conducted by (M. E. Azab et al., 2013), focusing on novel heterocyclic compounds containing a sulfonamido moiety. These compounds showed high antibacterial activity, underscoring the potential of sulfonamide derivatives in developing new antibacterial agents.

Electrophysiological Activity and Antiulcer Agents

Moreover, sulfonamide derivatives have been investigated for their electrophysiological activity and potential as antiulcer agents, showcasing the versatility of this chemical class in various therapeutic areas. Research by (T. K. Morgan et al., 1990) and (J. Starrett et al., 1989) further exemplifies the potential application of sulfonamide derivatives in developing new therapeutic agents targeting specific physiological pathways.

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with target enzymes. For example, some designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Future Directions

The future directions for research on similar compounds often involve the modification and functionalization of these compounds by both organic and medicinal chemists, aiming to find new applications from these compounds .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S2/c1-13-23-18-7-6-16(12-19(18)29-13)30(27,28)22-10-11-25-20(26)9-8-17(24-25)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWXGLKPZUIYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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